molecular formula C22H20BrNO4 B3932283 4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B3932283
M. Wt: 442.3 g/mol
InChI Key: IWWCGRJYDLVRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO4/c1-26-17-10-16(19(23)22(28-3)21(17)27-2)15-11-18(25)24-20-13-7-5-4-6-12(13)8-9-14(15)20/h4-10,15H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCGRJYDLVRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3,4,5-trimethoxybenzaldehyde and 2-aminobenzophenone.

    Condensation Reaction: The initial step involves a condensation reaction between 2-bromo-3,4,5-trimethoxybenzaldehyde and 2-aminobenzophenone in the presence of a suitable catalyst, often an acid like hydrochloric acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the quinoline core structure.

    Reduction: The final step involves the reduction of the intermediate to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the bromo substituent.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the bromo and methoxy groups can enhance binding affinity and specificity.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromo and methoxy groups play a crucial role in these interactions by enhancing the compound’s binding affinity and specificity. The quinoline core can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromo-3,4,5-trimethoxyphenyl)-quinoline: Lacks the dihydrobenzo[h]quinolin-2(1H)-one structure but shares the bromo and methoxy substituents.

    3,4-Dihydrobenzo[h]quinolin-2(1H)-one: Similar core structure but without the bromo and methoxy groups.

    2-Bromo-3,4,5-trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

4-(2-Bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its combination of a quinoline core with bromo and methoxy substituents, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 2
4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.